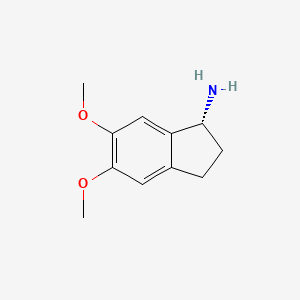

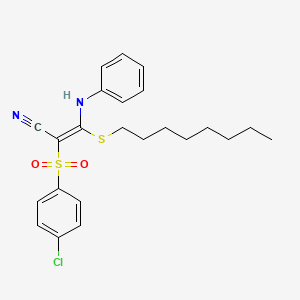

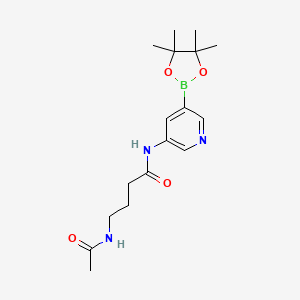

5-(4-Acetamidobutanamido)pyridine-3-boronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Structure Analysis

The molecular structure of boronic esters involves a boron atom bonded to two oxygen atoms and one carbon atom. The boron atom can be converted into a broad range of functional groups .Chemical Reactions Analysis

Boronic esters participate in a variety of chemical reactions. These transformations include oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique

Analytical Challenges and Solutions

Pinacolboronate esters, including structures related to "5-(4-Acetamidobutanamido)pyridine-3-boronic acid pinacol ester," pose unique analytical challenges due to their facile hydrolysis to corresponding boronic acids, which are nonvolatile and poorly soluble in organic solvents. Strategies for stabilizing these compounds for purity analysis involve unconventional approaches, such as non-aqueous and aprotic diluents, and reversed-phase separation using highly basic mobile phases with an ion pairing reagent. This methodology is critical for assessing the quality of these compounds as starting materials in the synthesis of development compounds (Zhong et al., 2012).

Synthesis and Cross-Coupling Reactions

The synthesis and application of boronic acid pinacol esters in Suzuki cross-coupling reactions have been demonstrated as effective for connecting organic building blocks. For instance, iridium-catalyzed aromatic borylation provides quick access to these esters, enabling their use in Suzuki couplings with various (hetero)aryl bromides, achieving high yields. This showcases their potential in installing strong electron-withdrawing groups in organic compounds, facilitating the synthesis of complex molecules (Batool et al., 2016).

Luminescent Sensing

Boronic acid pinacol esters have been utilized in the development of luminescent sensors for carbohydrates. Iridium(III) complexes bearing boronic acid groups have been synthesized, demonstrating the capacity to form cyclic esters with simple sugars like glucose and fructose. These complexes offer a promising avenue for the development of sensitive, selective sensors for carbohydrate detection, highlighting the versatility of boronic acid pinacol esters in sensor technology (Hashemzadeh et al., 2020).

Polymer Chemistry Applications

In polymer chemistry, boronic acid pinacol esters serve as key intermediates for the synthesis of functional polymers. They offer a route to well-defined boronic acid (co)polymers from stable monomers through processes like reversible addition−fragmentation chain transfer (RAFT) polymerization. This approach enables the synthesis of amphiphilic block copolymers that form micelles in aqueous media, expanding the toolkit for creating smart materials with tailored properties (Cambre et al., 2007).

Mécanisme D'action

Target of Action

Boronic esters, in general, are known to be key reagents in suzuki-miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, likely participates in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which boronic esters play a crucial role, is a fundamental process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties.

Action Environment

The efficacy and stability of this compound, like any other, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound. In the context of the Suzuki-Miyaura coupling reaction, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .

Orientations Futures

Propriétés

IUPAC Name |

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAEWSHFZRLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)